molecular formula C21H19BrN4O3S B6474798 1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640973-69-7

1-benzyl-N-[7-bromo-2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6474798
CAS No.: 2640973-69-7
M. Wt: 487.4 g/mol
InChI Key: RVKXZDIQRNRETO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a benzyl group, a bromo group, a methylsulfanyl group, a dihydroquinazolinone group, and a pyrrolidine carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the bromo group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions in the molecule .

Future Directions

Future research could focus on studying this compound’s properties in more detail, including its reactivity, physical properties, and potential biological activity . Additionally, its potential uses in fields like medicinal chemistry could be explored.

Properties

IUPAC Name

1-benzyl-N-(7-bromo-2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-30-21-23-17-10-15(22)7-8-16(17)20(29)26(21)24-19(28)14-9-18(27)25(12-14)11-13-5-3-2-4-6-13/h2-8,10,14H,9,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKXZDIQRNRETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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